9-Chloro-9-decenenitrile

Description

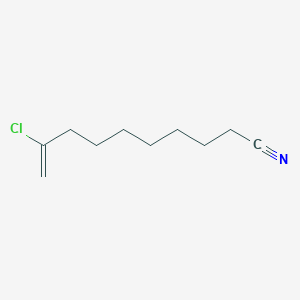

9-Chloro-9-decenenitrile (hypothetical structure: C₁₀H₁₆ClN) is a halogenated aliphatic nitrile characterized by a ten-carbon chain with a chlorine atom and a nitrile group at the ninth position. The nitrile group’s polarity and the chlorine atom’s electronegativity may influence its solubility, stability, and biological activity, making it a candidate for further exploration.

Properties

IUPAC Name |

9-chlorodec-9-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN/c1-10(11)8-6-4-2-3-5-7-9-12/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBQXEOLOCZOQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCCCCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-9-decenenitrile typically involves the chlorination of 9-decenenitrile. This process can be carried out using thionyl chloride or phosphoryl chloride as chlorinating agents. The reaction is usually conducted under controlled conditions to ensure the selective chlorination at the 9th position of the decene chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-9-decenenitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form different derivatives.

Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form corresponding acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium alkoxides or amines in the presence of a base.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

Substitution: Formation of 9-alkoxy-9-decenenitrile or 9-amino-9-decenenitrile.

Reduction: Formation of 9-amino-9-decene.

Oxidation: Formation of 9-chloro-9-decenoic acid.

Scientific Research Applications

9-Chloro-9-decenenitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-Chloro-9-decenenitrile involves its interaction with molecular targets through its reactive chlorine and nitrile groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds with potential biological activities. The exact pathways and molecular targets depend on the specific application and the nature of the interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

9-Chloro-9-decenenitrile shares structural motifs with several 9-substituted and nitrile-containing compounds. Key comparisons include:

Functional Group Analysis :

- Nitrile vs. Carboxylic Acid : The nitrile group in this compound offers distinct reactivity (e.g., hydrolysis to carboxylic acids or amines) compared to the acidic proton in Acridine-9-carboxylic acid, which is prone to deprotonation or esterification .

- Chloro Substitution : The chlorine atom enhances electrophilicity, similar to 9-Anthraceneacetyl chloride, but the latter’s aromatic system enables conjugation-driven stability .

Physicochemical Properties and Reactivity

Hypothetical properties of this compound are inferred from analogs:

| Parameter | This compound | Acridine-9-carboxylic acid |

|---|---|---|

| LogP | ~2.5 (estimated) | 3.1 |

| Hydrogen Bond Acceptors | 2 | 3 |

| Rotatable Bonds | 7 | 2 |

| Bioavailability Score | 0.55 (moderate) | 0.17 (low) |

Reactivity Insights :

- The nitrile group may undergo hydrolysis to form amides or acids under acidic/basic conditions.

- The terminal chloro group could participate in elimination or cross-coupling reactions, akin to aliphatic chlorides in pharmaceutical intermediates .

Biological Activity

9-Chloro-9-decenenitrile, a nitrile derivative with the molecular formula C₁₀H₁₆ClN, is characterized by a long carbon chain and a chlorine substituent. This compound is of interest due to its potential biological activities, particularly in antimicrobial applications and as a biological nitrification inhibitor (BNI). This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is a linear aliphatic nitrile with unique properties due to the presence of a chlorine atom. The structure can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆ClN |

| Molecular Weight | 185.7 g/mol |

| Physical State | Colorless liquid |

| Odor | Distinctive |

Biological Nitrification Inhibition

The compound has been noted for its role as a biological nitrification inhibitor (BNI). Nitrification is the microbial conversion of ammonia to nitrate, which can lead to environmental issues such as soil acidification and nutrient leaching. Research suggests that this compound may disrupt the activity of nitrifying bacteria by interfering with their enzymatic processes, although the exact mechanism remains to be fully elucidated.

The biological activity of this compound may involve several mechanisms:

- Membrane Disruption : The hydrophobic nature of the carbon chain may allow the compound to integrate into lipid membranes, potentially disrupting membrane integrity and function.

- Enzyme Inhibition : The nitrile group can participate in non-covalent interactions with enzymes, possibly inhibiting their activity and affecting metabolic pathways in microorganisms.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study explored the effectiveness of chlorinated nitriles against various bacterial strains. Although specific results for this compound were not detailed, related compounds demonstrated significant antibacterial activity, suggesting potential for further investigation into this compound's efficacy.

- Nitrification Inhibition Research : In agricultural studies, compounds similar to this compound were evaluated for their ability to inhibit nitrification in soil. These studies indicated that structural modifications could enhance inhibitory effects, highlighting the need for targeted research on this compound specifically.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Molecular Formula | Key Features |

|---|---|---|

| 9-Decenenitrile | C₁₀H₁₇N | Lacks chlorine; potential antimicrobial activity noted. |

| 10-Decanenitrile | C₁₁H₂₁N | Fully saturated; lacks unsaturation effects. |

| 8-Octenenitrile | C₉H₁₅N | One carbon shorter; different reactivity profile. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.